molecular formula C15H20ClN3O B033190 Paclobutrazol CAS No. 76738-62-0

Paclobutrazol

Cat. No. B033190
CAS RN: 76738-62-0
M. Wt: 293.79 g/mol
InChI Key: RMOGWMIKYWRTKW-UONOGXRCSA-N
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Description

Paclobutrazol is a triazole derivative widely recognized for its plant growth regulatory properties, characterized by its chemical structure [(2RS, 3RS)-1-(4-chlorophenyl)-4, 4-dimethyl-2-(1H-1, 2, 4-trizol-1-yl)-pentan-3-ol]. It acts by inhibiting gibberellin synthesis, leading to reduced plant height and increased root growth, making it beneficial for enhancing stress resistance in plants. Moreover, it has fungicidal activities, contributing to its broad application in agriculture to manage plant growth and improve stress tolerance (Soumya, Kumar, & Pal, 2017).

Synthesis Analysis

Paclobutrazol synthesis involves the creation of its diastereoisomers and enantiomers, with specific processes designed to separate its plant growth regulatory activity from its fungicidal activity. This separation is achieved through the resolution of paclobutrazol into two enantiomers, highlighting the complexity and specificity of its synthesis process (Sugavanam, 1984).

Molecular Structure Analysis

The molecular structure of paclobutrazol has been identified using techniques such as FT IR, 1 H NMR, and X-ray diffraction, revealing the presence of strong N……H bonds both intermolecularly and intramolecularly. These bonds play a crucial role in the molecule's stability and reactivity, underpinning its biological activity (Kaibei, 1998).

Chemical Reactions and Properties

Paclobutrazol undergoes specific chemical reactions that define its mechanism of action, such as inhibiting the gibberellin biosynthesis pathway. This inhibition is critical for its application as a plant growth regulator, affecting the levels of other plant hormones and thereby modulating growth and stress responses (Soumya, Kumar, & Pal, 2017).

Physical Properties Analysis

Paclobutrazol's physical properties, such as solubility and stability, are essential for its application and effectiveness. These properties are influenced by its molecular structure and contribute to its uptake and persistence in plant tissues and the environment. Studies have shown its uptake through roots and persistence in soils and plant tissues, indicating its long-lasting effects (Sharma & Awasthi, 2005).

Chemical Properties Analysis

The chemical properties of paclobutrazol, including its reactivity and interaction with other compounds, are pivotal in its function as a plant growth regulator. Its ability to inhibit specific enzymes in the gibberellin biosynthesis pathway without affecting other growth processes is a testament to its selective action, making it an invaluable tool in agriculture (Soumya, Kumar, & Pal, 2017).

Scientific Research Applications

1. Plant Growth Regulation

  • Application Summary: PBZ is a plant growth regulator that modifies hormonal balance and growth, leading to increased yield, enhanced crop tolerance against abiotic stress, and improved physiological traits of crops . It affects the isoprenoid pathway, alters the levels of plant hormones by inhibiting gibberellin synthesis, and increases cytokinins level, resulting in reduced stem elongation .
  • Methods of Application: PBZ is more effective when applied to the growing media. Application on the growing medium provides longer absorption time and more absorption of the active ingredient than foliar spray .
  • Results: The application of PBZ to crops is important in reducing plant height to prevent lodging, increasing the number and weight of fruits per tree, and improving the fruit quality in terms of increases in carbohydrates, TSS, TSS/TA, and decreases acidity .

2. Inducing Lodging Resistance in Wheat

  • Application Summary: PBZ is used to minimize the risk of lodging in cereal crops. It reduces plant height and improves culm morphological characteristics and higher lignin accumulation in basal internodes .
  • Methods of Application: Wheat seeds were soaked in PBZ at concentrations of 0 (control), 200 (PB1), 300 (PB2), and 400 (PB3) mg L−1 .
  • Results: PBZ resulted in a dose-dependent decrease of plant height, internode length, and center of gravity height. It increased the culm diameter, culm filling degree, and wall thickness of basal internodes, resulting in greater stalk-breaking strength and lodging resistance index .

3. Alleviating Oxidative Damage in Rice Plants

  • Application Summary: PBZ decreases the activity of LOX, lessening lipid peroxidation and alleviating oxidative damage to rice plants under alkaline stress .
  • Results: The application of PBZ improved the antioxidant enzymes and molecules in stress-affected plants .

4. Enhancing Photosynthetic Rate

  • Application Summary: PBZ has been observed to increase the photosynthetic rate, prolong leaf longevity, and increase green pod area in mustard . It also enhances the net photosynthetic rate and reduces stomatal conductance in Setaria italica grown under field conditions .
  • Results: The application of PBZ resulted in an increased photosynthetic rate and reduced stomatal conductance .

5. Reducing Shoot Growth in Trees and Shrubs

  • Application Summary: PBZ has been used by arborists to reduce shoot growth and has shown to have additional positive effects on trees and shrubs . It improves resistance to drought stress, results in darker green leaves, higher resistance against fungi and bacteria, and enhances the development of roots .
  • Results: The application of PBZ resulted in reduced shoot growth, improved resistance to drought stress, darker green leaves, higher resistance against fungi and bacteria, and enhanced root development .

6. Increasing Flower Weight in Marigold

  • Application Summary: PBZ has been used to increase the weight of flowers in Marigold .
  • Methods of Application: Marigold plants were treated with 5 mg of PBZ per plant .
  • Results: The application of PBZ resulted in an increased weight of flowers per plant .

7. Improving Antioxidant Enzyme Activity and Photosynthesis Efficiency in Wheat

  • Application Summary: PBZ treatment has been found to improve antioxidant enzyme activity and photosynthesis efficiency in wheat .
  • Results: The application of PBZ resulted in improved antioxidant enzyme activity and photosynthesis efficiency, but decreased lipid peroxidation in wheat .

8. Enhancing Crop Yield and Quality

  • Application Summary: PBZ modifies hormonal balance and growth leading to increased yield, enhanced crop tolerance against abiotic stress, and improved physiological traits of crops . It further reduces evapo-transpiration and decreases plant moisture stress by enhancing the relative water content of leaf area and develops resistance in the plants against biotic and abiotic stresses .
  • Methods of Application: PBZ is more effective when applied to the growing media .
  • Results: The application of PBZ to crops is important in reducing plant height to prevent lodging and in increasing number and weight of fruits per tree, in improving the fruit quality in terms of increases in carbohydrates, TSS, TSS/TA and decreases acidity .

9. Acting as a Highly Active Systemic Fungicide

  • Application Summary: PBZ acts as a highly active systemic fungicide and is used against several economically important fungal diseases .
  • Results: The application of PBZ resulted in effective control of several economically important fungal diseases .

Safety And Hazards

Paclobutrazol is considered hazardous. It is a flammable solid and harmful if swallowed or in contact with skin . It is advised to avoid release to the environment, avoid dust formation, and avoid breathing dust .

properties

IUPAC Name

(2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-7,9-10,13-14,20H,8H2,1-3H3/t13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOGWMIKYWRTKW-KGLIPLIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(CC1=CC=C(C=C1)Cl)N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]([C@@H](CC1=CC=C(C=C1)Cl)N2C=NC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30231704
Record name 2R,3R-Paclobutrazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30231704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol

CAS RN

82336-55-8, 76738-62-0
Record name 1H-1,2,4-Triazole-1-ethanol, beta-((4-chlorophenyl)methyl)-alpha-(1,1-dimethylethyl)-, (R-(R*,R*))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082336558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2R,3R-Paclobutrazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30231704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methyl]-α-(1,1-dimethylethyl)-, (αR,βR)-rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.121.374
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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